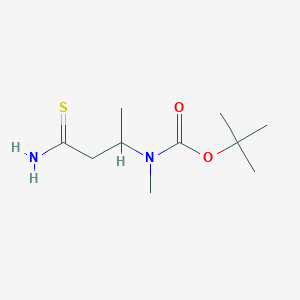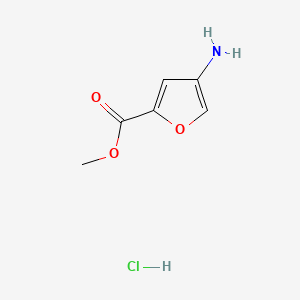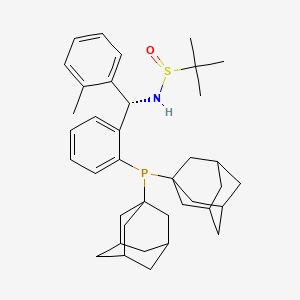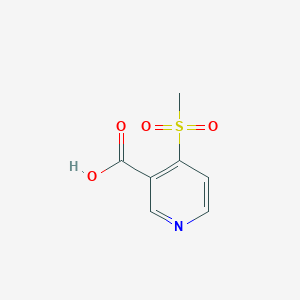![molecular formula C10H13N5O4 B13658602 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-2’-deoxyinosine is a nucleoside analog derived from inosine It is structurally characterized by the presence of an amino group at the 2’ position of the ribose sugar, replacing the hydroxyl group found in inosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyinosine typically involves the modification of inosine or its derivatives. One common method includes the use of nucleophilic substitution reactions where the hydroxyl group at the 2’ position is replaced by an amino group. This can be achieved using reagents such as ammonia or amines under specific reaction conditions .
Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyinosine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, certain strains of Actinomadura sp. have been reported to produce this compound through biosynthetic pathways . These methods are advantageous due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Amino-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose sugar.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of catalysts or under elevated temperatures.
Major Products: The major products formed from these reactions include various amino-substituted nucleosides and their derivatives, which can have distinct biological activities .
Aplicaciones Científicas De Investigación
2’-Amino-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2’-Amino-2’-deoxyinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can act as a substrate for various enzymes, including adenosine deaminase, leading to the formation of inosine derivatives. This can disrupt nucleotide metabolism and DNA/RNA synthesis, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
2’-Deoxyinosine: Lacks the amino group at the 2’ position.
2’-Amino-2’-deoxyadenosine: Similar structure but with an adenine base instead of hypoxanthine.
2’-Chloropentostatin: Contains a chlorine atom at the 2’ position and is a potent adenosine deaminase inhibitor.
Uniqueness: 2’-Amino-2’-deoxyinosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound for research and development .
Propiedades
IUPAC Name |
9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSURAOXNSSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)


![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)


![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)

